Desfluoro Tedizolid Phosphate Ester
Description
Properties
Molecular Formula |
C₁₇H₁₇N₆O₆P |
|---|---|
Molecular Weight |
432.33 |
Synonyms |
(5R)-3-[4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for combating bacterial infections effectively.
- Spectrum of Activity : It has demonstrated superior potency compared to linezolid against several strains of Gram-positive bacteria, including those resistant to other antibiotics .
Clinical Applications
-
Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
- Efficacy : Clinical trials have shown that Desfluoro Tedizolid Phosphate Ester is effective in treating ABSSSI with a dosing regimen of 200 mg once daily. It has been found non-inferior to linezolid in clinical trials, achieving comparable treatment outcomes with fewer adverse effects .
- Phase III Trials : Two pivotal Phase III trials established its safety and efficacy profile, demonstrating a treatment responder rate of approximately 80% .
- Ocular Applications :
- Pediatric Use :
Table 1: Summary of Clinical Trials Involving this compound
| Study Name | Phase | Population | Dosing Regimen | Primary Outcome |
|---|---|---|---|---|
| ESTABLISH-125 | Phase III | Adults with ABSSSI | 200 mg once daily | Treatment responder at 48-72 hours: 80% |
| ESTABLISH-226 | Phase III | Adults with ABSSSI | 200 mg once daily | Treatment responder at 48-72 hours: 85% |
| Pediatric Study | Ongoing | Children (2-12 years) | Single dose IV/oral | Pharmacokinetics and safety profile |
Case Study Insights
- A study involving patients with complicated skin infections highlighted the effectiveness of this compound in achieving rapid clinical resolution while minimizing side effects compared to traditional therapies like linezolid .
- Research on ocular formulations demonstrated that the use of nanocrystals significantly improved the bioavailability and therapeutic potential against resistant bacterial strains affecting the eye .
Comparison with Similar Compounds
Key Structural Features :
- A hydroxymethyl group at the C5 position of the oxazolidinone ring, enhancing activity against linezolid-resistant strains .
- A biaryl pyridylphenyl ring system, enabling additional hydrogen bonding with the ribosome’s peptidyl-transferase center .
- A phosphate ester prodrug design, improving aqueous solubility (critical for oral/IV administration) and bioavailability (~90%) .
Pharmacokinetics :
- Once-daily dosing (200 mg for 6 days) due to a half-life of 8.4–10.2 hours .
- Linear pharmacokinetics with a Cₘₐₓ of 1.8–4.5 mg/L and AUC of 23.8–30.50 µg·h/mL .
- Low hematotoxicity risk compared to linezolid (e.g., reduced thrombocytopenia) .
Linezolid (First-Generation Oxazolidinone)
Structural Differences : Tedizolid’s hydroxymethyl group and pyridylphenyl system enhance ribosomal binding and overcome resistance .
ACH-702 (Isothiazoloquinolone)
Both show potent intracellular mycobacterial killing, but Tedizolid Phosphate’s oral bioavailability and established clinical use give it an edge .
Rifampin and Moxifloxacin
Prodrug Design Comparison
Preparation Methods
Synthesis of Intermediate II
Intermediate II is prepared through two primary routes:
Route A: Direct Boronation
2-Bromo-5-(2-methyltetrazol-5-yl)pyridine undergoes Miyaura borylation using bis(pinacolato)diboron in the presence of palladium catalysts. Key conditions:
-
Catalyst : PdCl₂(dppf) (1 mol%)
-
Base : Potassium acetate (1.2 equiv)
-
Solvent : 1,4-Dioxane
-
Temperature : 110°C
-
Yield : 86.4%
Route B: Grignard-Mediated Borate Formation
Halogen-metal exchange followed by borate quenching:
-
Substrate : 2-Bromo-5-(2-methyltetrazol-5-yl)pyridine
-
Reagent : iPrMgCl (1.5 equiv)
-
Borating Agent : Trimethyl borate (1.2 equiv)
-
Solvent : THF at -55°C
Synthesis of Intermediate III
The oxazolidinone-phosphate scaffold is constructed through a three-step sequence:
Oxazolidinone Ring Formation
Hydrolysis to Free Alcohol
Phosphorylation
-
Reagent : POCl₃ (2.4 equiv) in triethyl phosphate
-
Temperature : Room temperature
-
Reaction Time : 2–3 hours
Suzuki-Miyaura Coupling Optimization
The critical C–C bond formation between Intermediates II and III was systematically optimized across multiple parameters:
Catalyst Screening
| Catalyst | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | K₃PO₄ | Reflux | 84.9 |
| PdCl₂(dppf) | 1,4-Dioxane | KOAc | 110°C | 89.3 |
| Pd(OAc)₂/XPhos | Toluene | Cs₂CO₃ | 100°C | 78.2 |
Solvent Effects
Temperature Profiling
Optimal results obtained at 110°C in dioxane, with reaction completion in 4–5 hours. Lower temperatures (80–100°C) required extended reaction times (10–12 hours).
Industrial-Scale Process Design
Key considerations for kilogram-scale production:
Raw Material Economics
-
Cost Analysis :
Component Cost/kg (USD) Contribution to Total Cost (%) Intermediate II 1,200 38 Intermediate III 1,800 52 Palladium Catalyst 450 8
Purification Strategies
Environmental Metrics
-
E-Factor : 23 (kg waste/kg product)
-
PMI : 45 (total mass input/mass API)
Comparative Analysis with Fluorinated Analog
While sharing the core synthetic approach with Tedizolid Phosphate, Desfluoro synthesis presents distinct challenges:
| Parameter | Tedizolid Phosphate | Desfluoro Analog |
|---|---|---|
| Coupling Efficiency | 92% | 85–89% |
| Intermediate III Stability | High | Moderate |
| Overall Yield | 68% | 62–65% |
The absence of fluorine reduces electron-withdrawing effects, moderately decreasing coupling rates but improving substrate solubility in non-polar solvents.
Process Validation and Quality Control
Critical quality attributes (CQAs) for the final API:
| CQA | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (USP) |
| Residual Pd | ≤10 ppm | ICP-MS |
| Water Content | ≤0.5% | Karl Fischer |
| Polymorphic Form | Form I | PXRD |
Q & A
Q. How is the minimum inhibitory concentration (MIC) of tedizolid phosphate determined against methicillin-resistant Staphylococcus aureus (MRSA) in vitro?
MIC determination involves time-kill studies using static or dynamic models. Tedizolid’s MIC90 for MRSA is typically ≤0.5 mg/L, assessed via broth microdilution under standardized conditions (e.g., CLSI guidelines). Time-kill assays show concentration-dependent bactericidal activity, with ≥3-log10 CFU reduction observed at 4×MIC over 24 hours . Static models may underestimate efficacy compared to dynamic pharmacokinetic/pharmacodynamic (PK/PD) simulations that mimic human serum concentrations .
Q. What methodological approaches are used to characterize tedizolid phosphate’s pharmacokinetic (PK) parameters in preclinical studies?
PK studies in rodents or primates employ serial blood sampling after single/multiple doses (e.g., 200 mg once daily). Key parameters include:
- Cmax : 1.8–4.5 mg/L (dose-dependent)
- AUC0–24 : 23.8–30.50 µg·h/mL
- Half-life : 8.4–10.2 hours Bioavailability (~90%) is measured via oral vs. intravenous administration. Plasma protein binding (70–90%) is quantified using equilibrium dialysis .
Q. How do researchers validate tedizolid phosphate’s prodrug activation mechanism?
Enzymatic conversion to active tedizolid is confirmed using:
- Phosphatase assays : Incubation with alkaline phosphatase to hydrolyze the phosphate ester.
- LC-MS/MS : Quantify tedizolid levels in plasma after prodrug administration.
- Comparative MIC testing : Demonstrate equivalent antimicrobial activity between tedizolid phosphate (prodrug) and pure tedizolid .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in thrombocytopenia rates between tedizolid and linezolid in phase III trials?
Pooled data from ESTABLISH-1/2 trials show lower thrombocytopenia incidence with tedizolid (4.3% vs. 7.8% for linezolid). To investigate:
- Conduct in vitro megakaryocyte differentiation assays to compare bone marrow suppression.
- Analyze PK/PD drivers (e.g., mitochondrial toxicity linked to oxazolidinone structure).
- Use longitudinal platelet monitoring in animal models dosed at human-equivalent exposures .
Q. What methodologies are recommended for assessing tedizolid’s adsorption during continuous renal replacement therapy (CRRT)?
In vitro CRRT models (e.g., bovine blood recirculation) quantify transmembrane clearance (CLTM):
- Hemofiltration (CHF) : Sieving coefficient = 0.50–0.57 at ultrafiltrate rates of 1–3 L/hour.
- Hemodialysis (CHD) : Saturation coefficient = 0.38–0.56 at dialysate rates of 1–6 L/hour. Adsorption is measured via mass balance after correcting for dilution. Findings suggest minimal dose adjustments are needed clinically .
Q. How can researchers optimize experimental models to evaluate tedizolid’s potential drug-drug interactions (DDIs) involving monoamine oxidase (MAO) inhibition?
- In vitro : Measure IC50 for MAO-A/B inhibition (e.g., 8.7 µM for MAO-A).
- In vivo : Use tyramine challenge tests in animal models to assess pressor response potentiation.
- Clinical : Randomized crossover studies with pseudoephedrine/tyramine co-administration to quantify DDI risks .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing non-inferiority margins in tedizolid phase III trials?
Non-inferiority is established if the 95% CI for the treatment difference (tedizolid vs. linezolid) does not exceed a pre-specified margin (e.g., 10%). Early endpoints (48–72 hours) and test-of-cure (7–14 days post-treatment) require stratified analyses by baseline pathogen and infection severity. Modified ITT and per-protocol populations are used for sensitivity analyses .
Q. How should stability studies for crushed tedizolid phosphate tablets be conducted for nasogastric administration?
- Sample preparation : Crush tablets into fine powder, suspend in water or enteral formula.
- Stability testing : Use HPLC to quantify tedizolid recovery at 25°C over 24 hours.
- Delivery validation : Flush NG tubes post-administration to confirm no drug retention. Results show ≥90% recovery, supporting clinical feasibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies between tedizolid’s in vitro potency and clinical efficacy in deep-seated infections?
While tedizolid exhibits superior in vitro activity against MRSA compared to linezolid (MIC ≤0.5 vs. 1–2 mg/L), clinical equivalence in skin infections may not extrapolate to osteomyelitis or endocarditis. Researchers should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
